![molecular formula C24H40N2O B12893871 6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline CAS No. 5414-59-5](/img/structure/B12893871.png)
6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Piperidine-containing compounds play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and alkaloids.
- The compound’s structure is characterized by a nonyl side chain attached to the piperidine ring, along with a methoxy group at position 6.
6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound with a piperidine ring system. It consists of a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the construction of the piperidine ring followed by the addition of the nonyl side chain and the methoxy group.
Reaction Conditions: Specific reaction conditions depend on the synthetic pathway chosen, but common methods involve cyclization, annulation, and multicomponent reactions.
Industrial Production: While industrial-scale production methods may vary, efficient and cost-effective routes are essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, hydrogenation, cyclization, and amination reactions are relevant. Specific reagents and conditions would depend on the desired functionalization.
Major Products: The primary products formed from these reactions would include derivatives of the piperidine ring with modified substituents.
Applications De Recherche Scientifique
Chemistry: Researchers explore its use as a building block for drug development due to its structural diversity.
Biology: It may serve as a scaffold for bioactive molecules targeting specific receptors or enzymes.
Medicine: Investigate its potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory properties.
Industry: Its role in the synthesis of pharmaceuticals and agrochemicals is significant.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features compared to other piperidine-based compounds.
Similar Compounds: While I don’t have a specific list, other piperidine derivatives with similar structures and biological activities exist.
Propriétés
Numéro CAS |
5414-59-5 |
|---|---|
Formule moléculaire |
C24H40N2O |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
6-methoxy-1-(9-piperidin-1-ylnonyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C24H40N2O/c1-27-23-14-15-24-22(21-23)13-12-20-26(24)19-11-6-4-2-3-5-8-16-25-17-9-7-10-18-25/h14-15,21H,2-13,16-20H2,1H3 |
Clé InChI |
DNTKUCWPKZTVAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


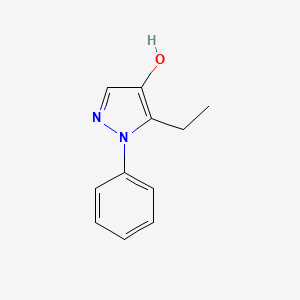
![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
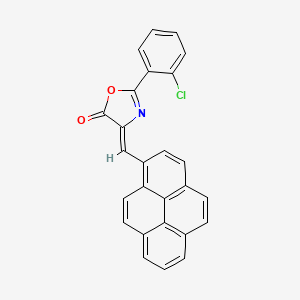
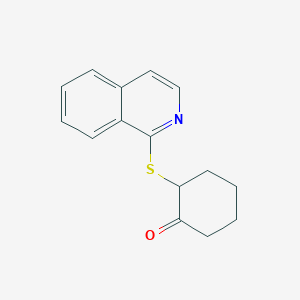
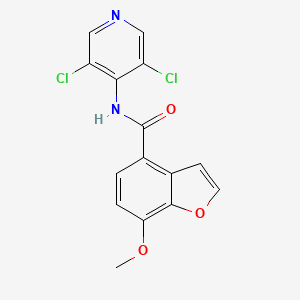
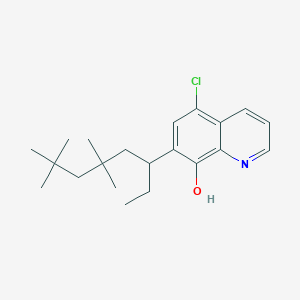

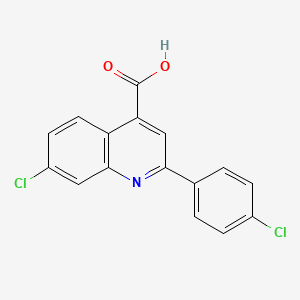
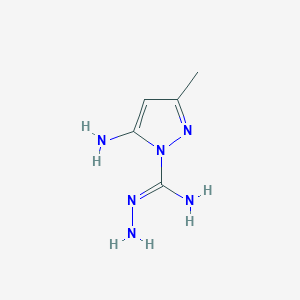
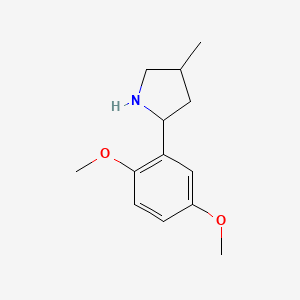
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
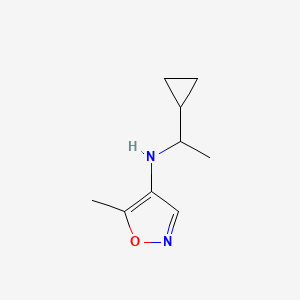
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
